molecular formula C23H24N4O3 B5179869 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide

Cat. No.: B5179869
M. Wt: 404.5 g/mol
InChI Key: WIMGKUWGEQHZDJ-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes both pyridazinone and acetanilide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide typically involves multiple steps. One common method includes the initial formation of the pyridazinone core, followed by the introduction of the acetanilide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The acetanilide group may also play a role in binding to proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • 3-(acetylamino)-4-methylphenyl derivatives

Uniqueness

What sets 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide apart from similar compounds is its unique combination of the pyridazinone and acetanilide moieties. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14-5-9-19(10-6-14)25-23(30)16(3)27-22(29)12-11-20(26-27)18-8-7-15(2)21(13-18)24-17(4)28/h5-13,16H,1-4H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGKUWGEQHZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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